NU1025
Overview
Description
NU1025 is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol .
Mechanism of Action
Target of Action
NU1025, also known as 8-Hydroxy-2-methylquinazolin-4(3H)-one, primarily targets the enzyme Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 plays a crucial role in the DNA repair process and is activated in response to DNA strand breaks .
Mode of Action
this compound acts as a potent inhibitor of PARP1 . It binds to the enzyme and prevents it from performing its function, which is to assist in the repair of DNA damage . This inhibition leads to an increase in DNA strand breaks and a decrease in DNA repair .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the base excision repair (BER) pathway, a key pathway involved in the repair of DNA damage . By inhibiting PARP1, this compound disrupts the BER pathway, leading to an accumulation of DNA strand breaks and a decrease in DNA repair .
Result of Action
The inhibition of PARP1 by this compound leads to an increase in DNA strand breaks and a decrease in DNA repair . This results in enhanced cytotoxicity of DNA-damaging agents and ionizing radiation . In addition, this compound has been shown to have anti-cancer and neuroprotective activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NU1025 involves the condensation of 2-aminobenzamide with formic acid under reflux conditions. The reaction yields 8-hydroxy-2-methylquinazolin-4(3H)-one, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, purification processes, and ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
NU1025 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Typical conditions involve moderate temperatures and the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while oxidation can produce quinazoline derivatives .
Scientific Research Applications
NU1025 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound is used as a research tool to study the mechanisms of DNA repair and the role of PARP in cellular processes.
Biology: It is employed in studies investigating the effects of PARP inhibition on cell viability, apoptosis, and DNA damage response.
Medicine: this compound has shown potential in cancer therapy by enhancing the efficacy of DNA-damaging agents and radiation therapy.
Comparison with Similar Compounds
NU1025 is often compared with other PARP inhibitors, such as 3-aminobenzamide and olaparib .
3-aminobenzamide: While both this compound and 3-aminobenzamide inhibit PARP, this compound is approximately 50 times more potent.
Olaparib: Olaparib is a clinically approved PARP inhibitor used in cancer therapy.
The uniqueness of this compound lies in its high potency and ability to enhance the cytotoxicity of DNA-damaging agents, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
8-hydroxy-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOHJWLUNFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238166 | |
Record name | Nu 1025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-38-2 | |
Record name | 8-Hydroxy-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90417-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NU 1025 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090417382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NU1025 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nu 1025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxy-2-methylquinazolin-4-[3H]one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-2-METHYL-4(3H)-QUINAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL2C7V9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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